Benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
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Overview
Description
Benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a quinazolinyl group through a phenylmethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps:
Formation of the Quinazolinyl Intermediate: The quinazolinyl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethenyl Group: The phenylethenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions.
Formation of the Hydrazide: The final step involves the reaction of the quinazolinyl intermediate with benzoic acid hydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinyl or phenylethenyl groups, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide exerts its effects involves interactions with specific molecular targets. The hydrazide group can form hydrogen bonds with proteins, influencing their activity. The quinazolinyl moiety may interact with nucleic acids or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid hydrazide: Lacks the quinazolinyl and phenylethenyl groups, making it less complex.
Quinazolinyl derivatives: Compounds with similar quinazolinyl structures but different substituents.
Phenylethenyl derivatives: Compounds with the phenylethenyl group but lacking the quinazolinyl moiety.
Uniqueness
The uniqueness of benzoic acid, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide lies in its combined structural features, which confer distinct reactivity and potential applications. The presence of both the quinazolinyl and phenylethenyl groups, along with the hydrazide functionality, makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
132785-10-5 |
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Molecular Formula |
C30H22N4O2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[(E)-[4-[4-oxo-2-[(E)-2-phenylethenyl]quinazolin-3-yl]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C30H22N4O2/c35-29(24-11-5-2-6-12-24)33-31-21-23-15-18-25(19-16-23)34-28(20-17-22-9-3-1-4-10-22)32-27-14-8-7-13-26(27)30(34)36/h1-21H,(H,33,35)/b20-17+,31-21+ |
InChI Key |
GUDQVBUUBXSINS-FMXSCBNESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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